THS-044

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

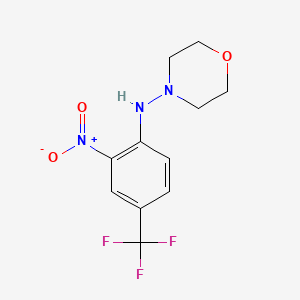

La síntesis de THS-044 implica la reacción de 2-nitro-4-(trifluorometil)anilina con morfolina. La reacción típicamente ocurre bajo condiciones controladas para asegurar la formación del producto deseado. El proceso involucra:

Materiales de partida: 2-nitro-4-(trifluorometil)anilina y morfolina.

Condiciones de reacción: La reacción se lleva a cabo en un disolvente adecuado, a menudo bajo condiciones de reflujo, para facilitar la formación de N-[2-Nitro-4-(Trifluorometil)fenil]morfolina-4-amina.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Escalado: Usando cantidades más grandes de materiales de partida y disolventes.

Optimización: Optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.

Purificación: Empleo de técnicas como la cristalización o la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

THS-044 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo nitro se puede reducir a un grupo amino bajo condiciones específicas.

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.

Sustitución: Se pueden usar reactivos como hidruro de sodio o terc-butóxido de potasio.

Productos Mayores

Reducción: El producto principal es N-[2-Amino-4-(Trifluorometil)fenil]morfolina-4-amina.

Sustitución: Dependiendo del nucleófilo, se pueden formar varios productos sustituidos.

Aplicaciones Científicas De Investigación

THS-044 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como estabilizador para el estado plegado de la alfa PAS-B del factor inducible por hipoxia 2, lo que ayuda en el estudio de las interacciones proteína-ligando.

Biología: Ayuda a comprender el papel de los factores inducibles por hipoxia en los procesos celulares.

Medicina: Posibles aplicaciones terapéuticas en enfermedades donde el factor inducible por hipoxia 2 juega un papel, como el cáncer

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los factores inducibles por hipoxia

Mecanismo De Acción

THS-044 ejerce sus efectos uniéndose al dominio alfa PAS-B del factor inducible por hipoxia 2. Esta unión estabiliza el estado plegado de la proteína, evitando su degradación. Los objetivos moleculares incluyen la proteína alfa del factor inducible por hipoxia 2, y las vías involucradas son las que regulan la actividad del factor inducible por hipoxia 2 .

Comparación Con Compuestos Similares

Compuestos Similares

BAY 87-2243: Otro inhibidor del factor inducible por hipoxia.

Acetil-arenobufagina: Un modulador esteroideo del factor inducible por hipoxia 1.

ENMD-1198: Un análogo de 2-metoxiesradiol con actividad antiproliferativa.

Singularidad de THS-044

This compound es único en su unión específica y estabilización del dominio alfa PAS-B del factor inducible por hipoxia 2. Esta especificidad lo convierte en una herramienta valiosa para estudiar las vías relacionadas con el factor inducible por hipoxia 2 y desarrollar terapias dirigidas .

Propiedades

IUPAC Name |

N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDNGHJBHPAKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)

![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2360895.png)

![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)